molecular formula C19H22OS2 B7794429 Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate CAS No. 887569-85-9

Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate

Cat. No.: B7794429
CAS No.: 887569-85-9
M. Wt: 330.5 g/mol
InChI Key: TWNOPFPJTNFROP-UHFFFAOYSA-N
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Description

Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate: is an organic compound with the molecular formula C19H22OS2 It is known for its unique structure, which includes a mesityl group attached to a 4-methoxy-3,5-dimethylbenzenecarbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate typically involves the reaction of mesityl chloride with 4-methoxy-3,5-dimethylbenzenecarbodithioic acid. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate involves its interaction with molecular targets through its reactive sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pathways involved include the modification of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

  • Mesityl 4-methoxybenzenecarbodithioate
  • Mesityl 3,5-dimethylbenzenecarbodithioate
  • 4-Methoxy-3,5-dimethylbenzenecarbodithioate

Uniqueness: Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate is unique due to the presence of both mesityl and 4-methoxy-3,5-dimethylbenzenecarbodithioate groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2,4,6-trimethylphenyl) 4-methoxy-3,5-dimethylbenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22OS2/c1-11-7-14(4)18(15(5)8-11)22-19(21)16-9-12(2)17(20-6)13(3)10-16/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNOPFPJTNFROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC(=S)C2=CC(=C(C(=C2)C)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168673
Record name 2,4,6-Trimethylphenyl 4-methoxy-3,5-dimethylbenzenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887569-85-9
Record name 2,4,6-Trimethylphenyl 4-methoxy-3,5-dimethylbenzenecarbodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887569-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylphenyl 4-methoxy-3,5-dimethylbenzenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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